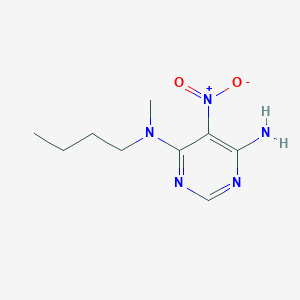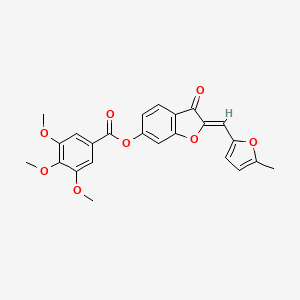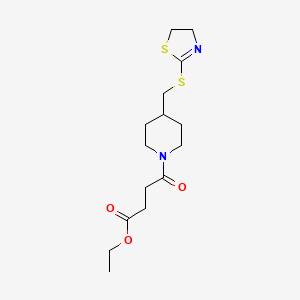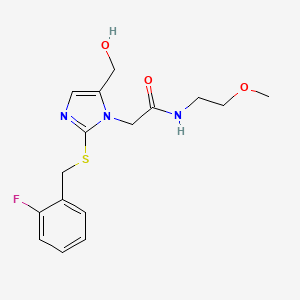
3-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C16H22N4O4 and its molecular weight is 334.376. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Applications
Oxazolidinones are recognized for their novel mechanism of action, targeting bacterial protein synthesis. The molecule mentioned falls within this class, which includes notable examples like linezolid and eperezolid. Studies have explored various substitutions on the oxazolidinone ring to enhance antibacterial activity against resistant strains while aiming to minimize adverse effects such as monoamine oxidase inhibition, a known limitation of linezolid. The structural modifications, particularly involving piperidine and oxadiazole rings, have been investigated to achieve a balance between efficacy and safety profile.
Structural Activity Relationship (SAR)
The SAR studies have shown that specific structural elements contribute to the compound's antibacterial potency. For instance, the incorporation of heteroaromatic rings, such as pyridine, pyrazole, and triazole, into the piperidine moiety has been examined for its impact on activity against gram-positive bacteria. These modifications aim to enhance the molecule's interaction with bacterial ribosomes, thereby inhibiting protein synthesis more effectively. The exploration of these structural modifications underscores the scientific community's effort to develop more effective and safer antibacterial agents within the oxazolidinone class.
Research Findings and Implications
The synthesis and evaluation of these compounds have resulted in several key findings:
- Antibacterial Spectrum : Compounds within this class exhibit a broad spectrum of activity against both gram-positive and selected gram-negative organisms, addressing the growing concern of antibiotic resistance.
- Safety Profile Improvements : By modifying the chemical structure, researchers aim to reduce adverse effects associated with oxazolidinones, such as monoamine oxidase inhibition, enhancing their therapeutic potential.
- Synthetic Approaches : The research has also contributed to the development of novel synthetic methodologies for constructing the oxazolidinone ring and its derivatives, facilitating the discovery of new compounds with improved properties.
References
The scientific research applications of oxazolidinones, including the specific compound , demonstrate the ongoing efforts to combat bacterial resistance through chemical innovation. For detailed insights into these findings, refer to the following studies:
特性
IUPAC Name |
3-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c21-14(10-20-6-7-23-16(20)22)19-5-1-2-11(9-19)8-13-17-15(18-24-13)12-3-4-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRXJDBYHJZNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2572357.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572358.png)

![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)


![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2572364.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2572365.png)